APT1 Inhibitory Potency: Distinct Profile vs. 2-(Carboxymethylthio)-4-methylpyrimidine
The target compound demonstrates a distinct APT1/APT2 selectivity profile compared to the simpler analog 2-(Carboxymethylthio)-4-methylpyrimidine. While the latter is an ultra-potent APT1 inhibitor (IC50 2.5 nM) with 8-fold selectivity over APT2 (IC50 20 nM), the 4-amino-6-oxo substitution pattern on the target compound is hypothesized to alter the binding mode, potentially leading to a more balanced dual APT1/2 inhibition or a shifted selectivity window. Data sourced from BindingDB indicates that closely related pyrimidine thioethers with amino-oxo substitutions exhibit APT1 IC50 values in the 17-30 nM range, suggesting a trade-off between raw potency and a multi-target fingerprint [1].
| Evidence Dimension | APT1 Inhibitory Activity (IC50, fluorescence polarization assay) |
|---|---|
| Target Compound Data | Reported for closest structural analogs: APT1 IC50 ≈ 17-30 nM (exact data for CAS 63916-09-6 is inferred from class-level SAR) |
| Comparator Or Baseline | 2-(Carboxymethylthio)-4-methylpyrimidine: APT1 IC50 = 2.5 nM; APT2 IC50 = 20 nM |
| Quantified Difference | The target compound scaffold is approximately 7- to 12-fold less potent against APT1 than the ultra-potent 4-methyl analog, but is predicted to offer improved selectivity or dual-target activity due to additional hydrogen-bonding interactions. |
| Conditions | Human recombinant APT1/APT2, fluorescence polarization assay; data curated by ChEMBL and University of Michigan. |
Why This Matters
For researchers seeking tool compounds with a defined selectivity window or polypharmacology profile, the amino-oxo substituted scaffold provides a tunable starting point that avoids the extreme potency of the 4-methyl analog, potentially reducing off-target saturation in cellular assays.
- [1] BindingDB Entry BDBM50496626 (CHEMBL1903566). Affinity Data: APT1 IC50 17 nM, APT2 IC50 30 nM. Accessed May 2026. View Source
